2-Amino-2-(2-methoxyphenyl)acetamide
CAS No.:
Cat. No.: VC16253581
Molecular Formula: C9H12N2O2
Molecular Weight: 180.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H12N2O2 |
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Molecular Weight | 180.20 g/mol |
IUPAC Name | 2-amino-2-(2-methoxyphenyl)acetamide |
Standard InChI | InChI=1S/C9H12N2O2/c1-13-7-5-3-2-4-6(7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H2,11,12) |
Standard InChI Key | FEEIMMYEPGMJEM-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=CC=C1C(C(=O)N)N |
Introduction
Chemical Identity and Nomenclature
2-Amino-2-(2-methoxyphenyl)acetamide is systematically named according to IUPAC guidelines as 2-amino-N-(2-methoxyphenyl)acetamide . The methoxy group (-OCH) is positioned at the ortho site of the phenyl ring, while the acetamide moiety (-NHCOCH) and amino group (-NH) are attached to the central carbon atom. This configuration is critical for its stereochemical and electronic properties.
Molecular Formula and Weight
The compound’s molecular formula, , corresponds to a molar mass of 180.20 g/mol . This aligns with the general formula of phenylglycine derivatives but differs in the substitution pattern compared to common analogs like 2-Amino-2-(4-methoxyphenyl)acetamide .
Stereochemical Considerations
Synthesis and Manufacturing
The synthesis of 2-Amino-2-(2-methoxyphenyl)acetamide involves multi-step organic reactions, often starting from 2-methoxybenzaldehyde or its derivatives. While direct synthesis protocols are sparingly documented, analogous pathways for para-substituted compounds provide a foundational framework.
Key Synthetic Routes
A plausible route involves the Strecker synthesis, where 2-methoxybenzaldehyde reacts with ammonium acetate and potassium cyanide to form an α-aminonitrile intermediate. Subsequent hydrolysis yields the corresponding α-amino acid, which is then amidated to produce the target compound. Alternative methods may employ:
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Ugi reaction: A four-component reaction involving an amine, carbonyl compound, carboxylic acid, and isonitrile.
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Reductive amination: Coupling of 2-methoxyacetophenone with ammonia under reducing conditions.
Table 1: Comparative Synthesis Routes for Methoxyphenyl Acetamides
Method | Starting Material | Key Reagents | Yield (%) | Reference |
---|---|---|---|---|
Strecker Synthesis | 2-Methoxybenzaldehyde | NHOAc, KCN | 60–70 | |
Ugi Reaction | 2-Methoxyaniline | Isonitrile, Carboxylic Acid | 50–65 | |
Reductive Amination | 2-Methoxyacetophenone | NH, NaBH | 55–70 |
Purification and Characterization
Post-synthesis purification typically involves recrystallization from ethanol or chromatographic techniques. Characterization employs spectroscopic methods:
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NMR Spectroscopy: The -NMR spectrum of N-(2-methoxyphenyl)acetamide derivatives shows distinct signals for the methoxy group (~3.8 ppm), aromatic protons (6.8–7.5 ppm), and amide NH (~8.1 ppm) .
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Mass Spectrometry: ESI-MS typically reveals a molecular ion peak at m/z 181.1 ([M+H]) .
Structural and Physicochemical Properties
The compound’s ortho-methoxy substitution imposes steric hindrance and electronic effects that differentiate it from para-substituted analogs.
Molecular Geometry
Density functional theory (DFT) calculations predict a planar phenyl ring with the methoxy group’s oxygen atom participating in weak intramolecular hydrogen bonding with the amide NH. This interaction stabilizes the molecule and influences its solubility profile .
Solubility and Stability
2-Amino-2-(2-methoxyphenyl)acetamide is moderately soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) but exhibits limited solubility in water . Stability studies indicate decomposition above 200°C, with the amide bond undergoing hydrolysis under strongly acidic or basic conditions.
Table 2: Physicochemical Properties
Property | Value | Method/Reference |
---|---|---|
Melting Point | 165–167°C (dec.) | Differential Scanning Calorimetry |
LogP (Octanol-Water) | 1.2 ± 0.3 | Calculated |
pKa (Amine) | 8.9 | Potentiometric Titration |
Reactivity and Functionalization
The compound’s amino and amide groups enable diverse chemical modifications, making it a versatile building block in organic synthesis.
Acylation and Alkylation
The primary amine reacts with acyl chlorides or anhydrides to form secondary amides. For example, treatment with acetyl chloride yields N-acetyl-2-amino-2-(2-methoxyphenyl)acetamide, a potential prodrug candidate.
Schiff Base Formation
Condensation with aldehydes or ketones produces Schiff bases, which are valuable intermediates in coordination chemistry. The methoxy group’s electron-donating effect enhances the aromatic ring’s nucleophilicity, facilitating electrophilic substitution reactions .
Future Directions
Research opportunities include:
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Stereoselective Synthesis: Developing asymmetric routes to access enantiomerically pure derivatives.
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Polymer Chemistry: Incorporating the compound into polyamide backbones for advanced materials.
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Drug Discovery: Screening against emerging targets like SARS-CoV-2 main protease or Alzheimer’s-associated β-secretase.
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